molecular formula C24H25FN6 B11234163 N~6~-cycloheptyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-cycloheptyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234163
M. Wt: 416.5 g/mol
InChI Key: MLBNMIMBCBPLNM-UHFFFAOYSA-N
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Description

N6-CYCLOHEPTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-CYCLOHEPTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N6-CYCLOHEPTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated solvents, organometallic reagents, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N6-CYCLOHEPTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-CYCLOHEPTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidines with different substituents, such as:

Uniqueness

What sets N6-CYCLOHEPTYL-N4-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the cycloheptyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets .

Properties

Molecular Formula

C24H25FN6

Molecular Weight

416.5 g/mol

IUPAC Name

6-N-cycloheptyl-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H25FN6/c25-17-12-14-19(15-13-17)27-22-21-16-26-31(20-10-6-3-7-11-20)23(21)30-24(29-22)28-18-8-4-1-2-5-9-18/h3,6-7,10-16,18H,1-2,4-5,8-9H2,(H2,27,28,29,30)

InChI Key

MLBNMIMBCBPLNM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

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